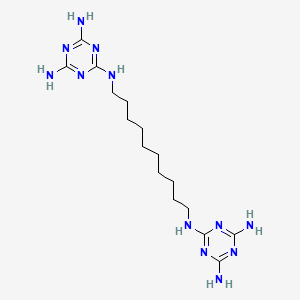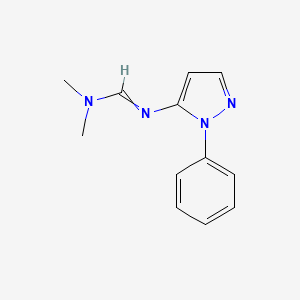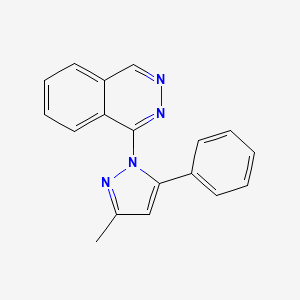
1-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)phthalazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)phthalazine is a heterocyclic compound that features a pyrazole ring fused to a phthalazine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)phthalazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde with 2,3-dihydro-1,4-phthalazinedione in the presence of a base such as sodium hydroxide in ethanol. This one-pot, three-component reaction yields the desired product with good to excellent yields .
Industrial Production Methods: For large-scale industrial production, the synthesis process is optimized to ensure high yield and purity. The use of eco-friendly bases and solvents is preferred to minimize environmental impact. The reaction conditions are carefully controlled to avoid the formation of by-products and to ensure the safety and efficiency of the process .
化学反応の分析
Types of Reactions: 1-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
1-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)phthalazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes.
Industry: The compound is used in the production of various chemical products and materials
作用機序
The mechanism of action of 1-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)phthalazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the biological target involved .
類似化合物との比較
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound is structurally similar and is used as an intermediate in the synthesis of dipeptidyl peptidase-4 inhibitors.
1-Methyl-3-phenyl-1H-pyrazol-5-ylsulfamic acid: Another related compound with potential biological activities.
Uniqueness: 1-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)phthalazine is unique due to its specific structural features, which confer distinct chemical and biological properties.
特性
CAS番号 |
79480-15-2 |
|---|---|
分子式 |
C18H14N4 |
分子量 |
286.3 g/mol |
IUPAC名 |
1-(3-methyl-5-phenylpyrazol-1-yl)phthalazine |
InChI |
InChI=1S/C18H14N4/c1-13-11-17(14-7-3-2-4-8-14)22(21-13)18-16-10-6-5-9-15(16)12-19-20-18/h2-12H,1H3 |
InChIキー |
MAGQCHOGEGBDOD-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=NN=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



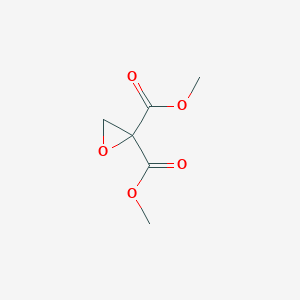
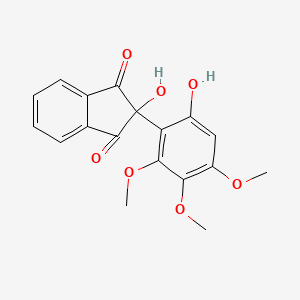


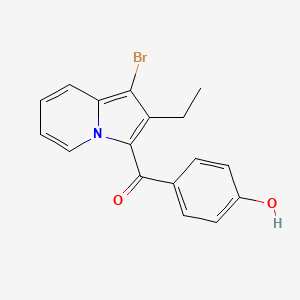
![2-Phenyl-N-[(2-sulfanylethyl)carbamoyl]acetamide](/img/structure/B14443834.png)
![4-[2-(4-Methoxyphenyl)ethenyl]pyridazine](/img/structure/B14443843.png)
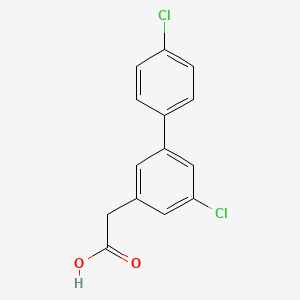
![4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]-2-methoxyphenol](/img/structure/B14443851.png)
![Acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol](/img/structure/B14443860.png)
